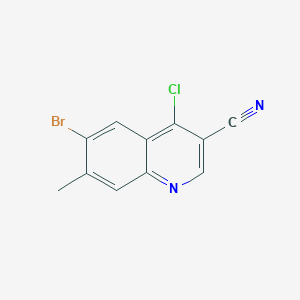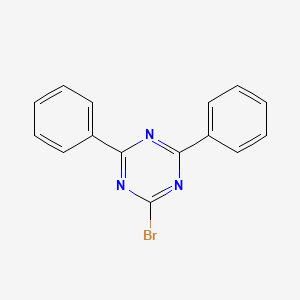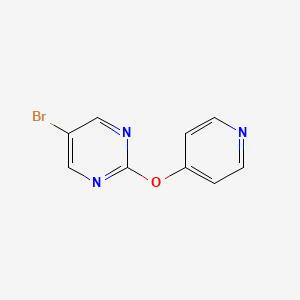amine CAS No. 1157105-87-7](/img/structure/B1371032.png)
[1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine
Descripción general
Descripción
“1-(4-Fluorophenyl)-2-methylpropylamine” acts as a reagent in the discovery of benzooxazinones as β2-adrenoceptor agonists with 24h bronchodilatory efficacy . It is also used to synthesize oxadiazolyl ketones as novel potent DPPIV inhibitors .
Synthesis Analysis
The synthesis of “1-(4-Fluorophenyl)-2-methylpropylamine” involves various catalysts and methods . For instance, one method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)-2-methylpropylamine” can be analyzed using various techniques . For instance, the InChI code for this compound is1S/C10H14FN/c1-3-10(12)7-8-3-5-9(11)6-4-8/h3-6,10,12H,7,12H2,1-2H3 . Chemical Reactions Analysis
“1-(4-Fluorophenyl)-2-methylpropylamine” is involved in various chemical reactions . For instance, it is used in the synthesis of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorophenyl)-2-methylpropylamine” can be analyzed using various techniques . For instance, its molecular weight is 167.23 g/mol .Aplicaciones Científicas De Investigación
Guanidinium-Functionalized Polymer Electrolytes
Guanidinium-functionalized anion exchange polymer electrolytes were synthesized through a precise and controlled activated fluorophenyl-amine reaction, leading to the direct incorporation of guanidinium groups into stable phenyl rings. This method avoids detrimental side reactions, offering a promising route for the development of high-performance polymer electrolytes with enhanced functionality (Kim et al., 2011).
Synthesis of Fluoro- and Chloro-containing Pyrimidines
N-Isopropyl-(1-phenylethylidene)amine's reaction with trichloroacetonitrile produced a 1-azabutadiene derivative, which further reacted with various halonitriles, yielding fluoro- and chloro-containing pyrimidines. This innovative route enables the synthesis of pyrimidines featuring two polyhaloalkyl groups, expanding the toolkit for creating novel compounds with potential applications in material science and pharmaceuticals (Sosnovskikh et al., 2002).
Crystal Structure of Fluorophenyl Compounds
The crystal structure of 2-methylpropan-2-aminium methyl((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate was elucidated, revealing intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability and properties of the crystal. Such detailed structural analyses are crucial for understanding the material's behavior and potential applications in fields like optoelectronics or pharmaceuticals (Gao Yu, 2014).
Luminescent Properties of Gold(I) Carbenes
The study of isocyanide and carbene gold(I) complexes, including those with fluorophenyl groups, highlighted the impact of intra- and intermolecular hydrogen bonds on their luminescent properties. Such insights into the structural and electronic factors influencing luminescence can guide the design of new materials for applications in sensing, imaging, and light-emitting devices (Bartolomé et al., 2008).
Fluorescent Molecular Probes
The development of 4-carboxy-Pennsylvania Green methyl ester as an inexpensive alternative for fluorinated fluorophores offers new possibilities for labeling intracellular targets. Its cell permeability and bright fluorescence in acidic compartments make it a valuable tool for chemical biology research, enabling the study of biological systems with enhanced sensitivity and specificity (Woydziak et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-fluoroamphetamine, are known to interact with dopamine, serotonin, and norepinephrine transporters . These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially enhance its metabolic stability, as the carbon-fluorine bond is known to resist deactivation in the liver by cytochrome p450 oxidase .
Result of Action
If it acts similarly to related compounds, it could potentially enhance neurotransmission, leading to stimulant and entactogenic effects .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)11(13-3)9-4-6-10(12)7-5-9/h4-8,11,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRJNJONNNPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





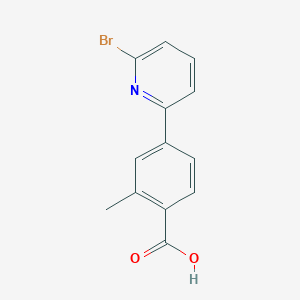
![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)
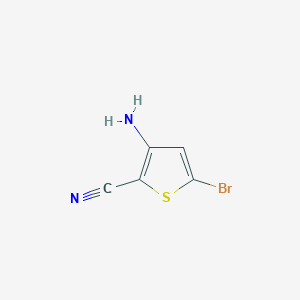
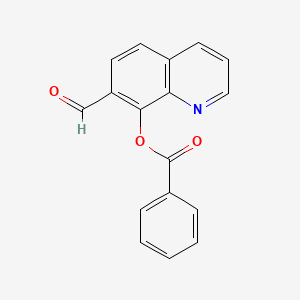
![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)

